7-O-Acetyl-N-acetylneuraminic acid
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Overview
Description
7-O-Acetyl-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. Sialic acids are nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes. This compound is particularly interesting due to its unique structural modifications, which confer distinct biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyl-N-acetylneuraminic acid typically involves the selective protection of hydroxy groups followed by acetylation. One common method includes the protection of the C-4, C-8, and C-9 hydroxy groups of methyl (methyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-nonulopyranosid)onate, followed by acetylation of the C-7 hydroxy group .
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. This method uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation, producing the compound with high efficiency . Another approach involves the hydrolysis of polysialic acid using oxalic acid, followed by separation and purification .
Chemical Reactions Analysis
Types of Reactions: 7-O-Acetyl-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the carbonyl groups present in the compound.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be substituted using reagents like acetic anhydride in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
7-O-Acetyl-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular recognition and signaling processes.
Mechanism of Action
The mechanism of action of 7-O-Acetyl-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits melanogenesis by inducing autophagy, leading to the degradation of tyrosinase, a key enzyme in melanin production . This process involves the formation of autophagosomes that fuse with lysosomes, resulting in the degradation of tyrosinase and suppression of melanin production.
Comparison with Similar Compounds
7-O-Acetyl-N-acetylneuraminic acid can be compared with other sialic acids such as:
N-acetylneuraminic acid: The parent compound, which lacks the acetyl group at the C-7 position.
N-glycolylneuraminic acid: Another sialic acid with a glycolyl group instead of an acetyl group.
N-acetyl-9-O-acetylneuraminic acid: A similar compound with the acetyl group at the C-9 position.
Uniqueness: The unique structural modification at the C-7 position of this compound confers distinct biochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
18529-63-0 |
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Molecular Formula |
C13H21NO10 |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChI Key |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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